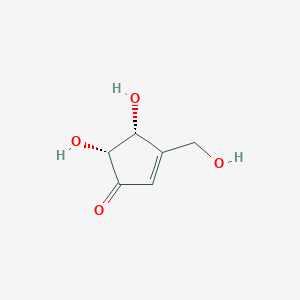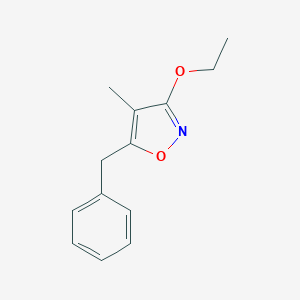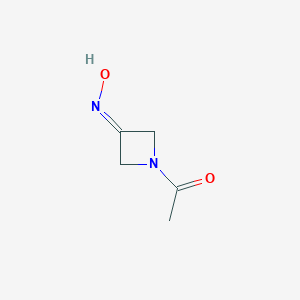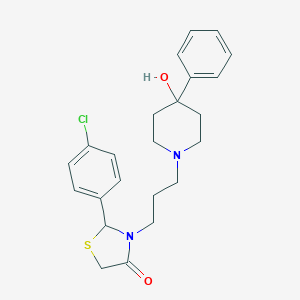
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazolidinone derivative that exhibits various biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone is not fully understood. However, several studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. For instance, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism that is involved in the development of diabetes.
生化和生理效应
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone exhibits various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake, making it a promising candidate for the treatment of diabetes. Furthermore, this compound has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits various biological activities, making it a versatile tool for studying various physiological and pathological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the research of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone. One of the potential directions is the development of new drugs based on this compound for the treatment of cancer, diabetes, and inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its potential toxicity.
合成方法
The synthesis of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone involves the reaction of 4-chlorobenzaldehyde with 4-hydroxy-4-phenylpiperidine in the presence of sodium methoxide. The resulting product is then reacted with 3-bromopropionic acid to obtain the final compound. The synthesis of this compound has been reported in various scientific literature, and it has been found to be a relatively simple and efficient process.
科学研究应用
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antitumor, and antidiabetic effects, making it a promising candidate for the development of new drugs. Several studies have reported the potential of this compound in the treatment of various diseases, including cancer, diabetes, and inflammation.
属性
CAS 编号 |
182188-90-5 |
|---|---|
产品名称 |
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone |
分子式 |
C23H27ClN2O2S |
分子量 |
431 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-3-[3-(4-hydroxy-4-phenylpiperidin-1-yl)propyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H27ClN2O2S/c24-20-9-7-18(8-10-20)22-26(21(27)17-29-22)14-4-13-25-15-11-23(28,12-16-25)19-5-2-1-3-6-19/h1-3,5-10,22,28H,4,11-17H2 |
InChI 键 |
RCCWIMACWPMJIP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
同义词 |
2-(4-chlorophenyl)-3-[3-(4-hydroxy-4-phenyl-1-piperidyl)propyl]thiazol idin-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



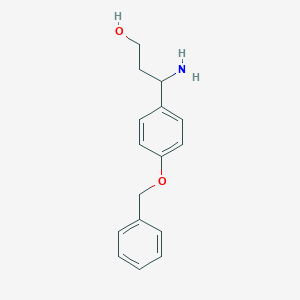
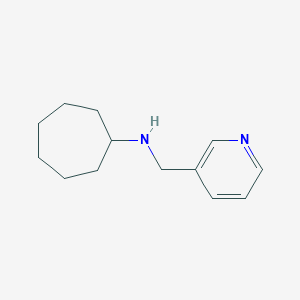
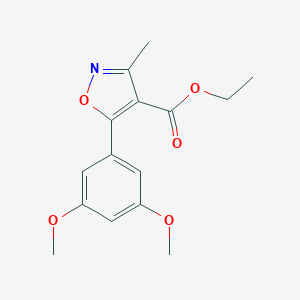
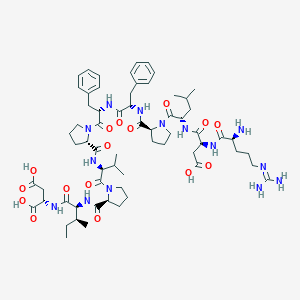
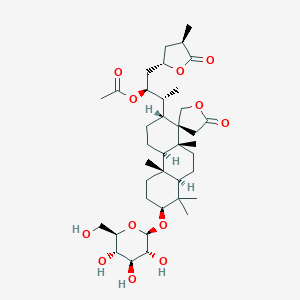
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
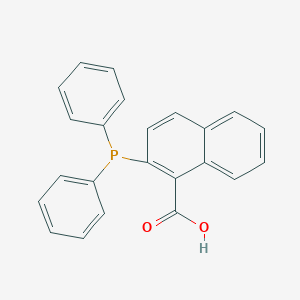
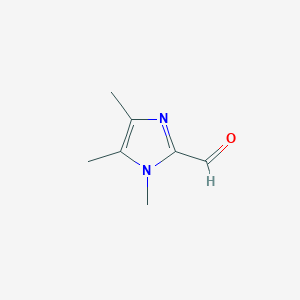
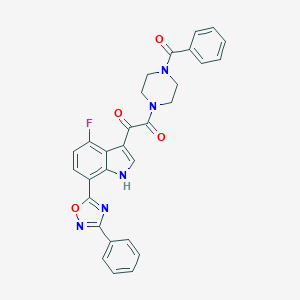
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
